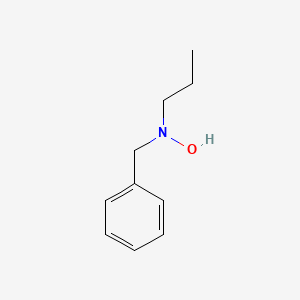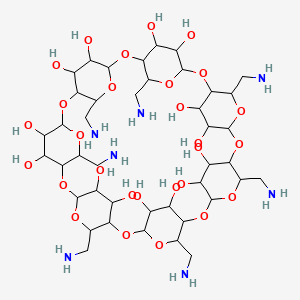
4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside 3,4,6-triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(Acetilamino)-2-desoxi-alfa-D-galactopiranósido de 4-nitrofenilo 3,4,6-triacetato es un compuesto orgánico complejo con aplicaciones significativas en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un grupo nitrofenilo, un grupo acetilamino y una parte de desoxi-alfa-D-galactopiranósido con tres grupos acetato. Se utiliza a menudo en la investigación bioquímica y la química sintética debido a su reactividad y propiedades funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-(Acetilamino)-2-desoxi-alfa-D-galactopiranósido de 4-nitrofenilo 3,4,6-triacetato suele implicar varios pasos. El proceso comienza con la protección de los grupos hidroxilo de la galactosa, seguida de la introducción del grupo acetilamino. El grupo nitrofenilo se une entonces mediante la formación de un enlace glucosídico. El paso final implica la acetilación de los grupos hidroxilo restantes para formar el derivado triacetato.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores específicos, temperaturas controladas y tiempos de reacción precisos. El proceso se realiza a menudo en reactores a gran escala con monitorización continua para mantener los parámetros de reacción deseados.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(Acetilamino)-2-desoxi-alfa-D-galactopiranósido de 4-nitrofenilo 3,4,6-triacetato sufre diversas reacciones químicas, entre ellas:
Oxidación: El grupo nitrofenilo se puede oxidar para formar derivados nitro.
Reducción: El grupo nitrofenilo también se puede reducir para formar derivados amino.
Sustitución: Los grupos acetilo se pueden sustituir por otros grupos funcionales en condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se suelen utilizar agentes reductores como el borohidruro de sodio y el hidrógeno gaseoso en presencia de un catalizador.
Sustitución: Los grupos acetilo se pueden sustituir utilizando nucleófilos como aminas o alcoholes en condiciones básicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados del compuesto original, como derivados nitro, amino y acetilo sustituidos. Estos productos pueden tener diferentes propiedades y aplicaciones dependiendo de la naturaleza de los sustituyentes.
Aplicaciones Científicas De Investigación
El 2-(Acetilamino)-2-desoxi-alfa-D-galactopiranósido de 4-nitrofenilo 3,4,6-triacetato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: El compuesto se utiliza en estudios enzimáticos para investigar la actividad de las glucosidasas y otras enzimas.
Industria: El compuesto se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción del 2-(Acetilamino)-2-desoxi-alfa-D-galactopiranósido de 4-nitrofenilo 3,4,6-triacetato implica su interacción con dianas moleculares específicas, como las enzimas. El compuesto puede actuar como sustrato para las glucosidasas, lo que lleva a la ruptura del enlace glucosídico y la liberación del grupo nitrofenilo. Esta reacción se puede monitorizar espectrofotométricamente, lo que la hace útil en ensayos enzimáticos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(Acetilamino)-2-desoxi-beta-D-galactopiranósido de 4-nitrofenilo
- 2-(Acetilamino)-2-desoxi-alfa-D-glucopiranósido de 4-nitrofenilo
- 2-(Acetilamino)-2-desoxi-beta-D-glucopiranósido de 4-nitrofenilo
Singularidad
El 2-(Acetilamino)-2-desoxi-alfa-D-galactopiranósido de 4-nitrofenilo 3,4,6-triacetato es único debido a su configuración específica y a la presencia de tres grupos acetilo. Esta estructura confiere una reactividad y propiedades funcionales distintas, lo que lo hace valioso en diversas aplicaciones. La capacidad del compuesto para actuar como sustrato para enzimas específicas y su uso en química sintética ponen de manifiesto su versatilidad e importancia en la investigación científica.
Propiedades
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-7-5-14(6-8-15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQGAARHTLJIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)



![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate](/img/structure/B12291596.png)

![1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B12291613.png)

![1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene](/img/structure/B12291629.png)
![Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate](/img/structure/B12291630.png)

![9-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine](/img/structure/B12291634.png)

